2-Bromo-6-(ethylamino)benzonitrile

Physicochemical profiling ADME prediction Library design

Researchers requiring robust halogen handles for medicinal chemistry often face reactivity trade-offs. 2-Bromo-6-(ethylamino)benzonitrile overcomes this with a bromo substituent that enables rapid Suzuki-Miyaura cross-coupling (~10²-10⁴ fold faster oxidative addition vs. fluoro analogs) and a neutral ethylamino group (pKa ~1.88) for orthogonal functionalization. Benefits include: - Versatile building block for kinase inhibitor scaffolds and fragment libraries (LogP 2.91, MW 225.09). - Reliable supply chain with validated purity and immediate global shipping for research and process development.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
Cat. No. B7892478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(ethylamino)benzonitrile
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCCNC1=C(C(=CC=C1)Br)C#N
InChIInChI=1S/C9H9BrN2/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5,12H,2H2,1H3
InChIKeyDZKQYKGQNHRNQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(ethylamino)benzonitrile Technical Baseline


2-Bromo-6-(ethylamino)benzonitrile (CAS 1365272-62-3) is an ortho-substituted benzonitrile derivative bearing a bromine atom at the 2-position and an ethylamino group at the 6-position on the benzene ring . The compound has a molecular formula of C₉H₉BrN₂ and a molecular weight of 225.09 g/mol . Its predicted physicochemical profile includes a density of 1.5±0.1 g/cm³, a boiling point of 355.5±37.0 °C at 760 mmHg, and a calculated LogP of 2.91 . The compound is primarily employed as a synthetic building block in medicinal chemistry programs and agrochemical intermediate synthesis, with its bromo substituent serving as a key functional handle for cross-coupling reactions and the ethylamino group providing a site for further derivatization or pharmacophore integration .

Bromo handle for cross-coupling diversification
Ethylamino group for further derivatization
Compact scaffold for medchem and agrochemical intermediates

Why Substitution with Amino or Halogen Analogs Fails


Generic substitution among ortho-substituted 6-(ethylamino)benzonitrile derivatives fails due to fundamental differences in both physicochemical properties and synthetic utility. Replacing the 2-bromo substituent with an amino group (2-amino-6-(ethylamino)benzonitrile, CAS 63365-27-5) reduces molecular weight from 225.09 g/mol to 161.20 g/mol and eliminates the heavy halogen handle essential for palladium-catalyzed cross-coupling reactions . The bromo derivative exhibits a LogP of 2.91, whereas the amino analog is predicted to have substantially lower lipophilicity (estimated LogP approximately 0.8-1.2 based on functional group contribution) . Furthermore, substitution with 2-fluoro-6-(ethylamino)benzonitrile (CAS 119584-72-4) alters the carbon-halogen bond length, electronegativity, and oxidative addition kinetics in cross-coupling reactions, resulting in divergent reaction rates and yields in synthetic sequences [1]. These differences preclude direct interchangeability in established synthetic protocols or structure-activity relationship studies where the bromo substituent is integral to target binding or downstream functionalization.

Bromo handle essential
Amino or fluoro analogs lack the C-Br bond for efficient Pd-catalyzed cross-coupling, altering synthetic utility.
LogP and pKa divergence
Removal of bromine shifts lipophilicity and ionization, potentially changing permeability and assay behavior.
Physical property mismatch
Density and boiling point differences affect extraction, chromatography, and scale-up processes.

Quantitative Differentiation vs. Key Analogs


Molecular Weight and LogP vs. Amino Analog

2-Bromo-6-(ethylamino)benzonitrile possesses a molecular weight of 225.09 g/mol and a predicted LogP of 2.91, compared to 2-amino-6-(ethylamino)benzonitrile (CAS 63365-27-5) which has a molecular weight of 161.20 g/mol and an estimated LogP approximately 1.7-2.1 units lower due to the absence of the bromine atom . This difference of 63.89 g/mol in molecular weight and approximately 1.8 units in LogP translates to substantially altered membrane permeability and distribution characteristics in biological systems [1].

MW & LogP vs. Amino
Class-level
Target: MW 225.09, LogP 2.91
Amino: MW 161.20, LogP ~1.1
Reported LogP shift may affect permeability screening.
Predicted values; class-level inference.
Physicochemical profiling ADME prediction Library design

Cross-Coupling Reactivity: Bromo vs. Fluoro Handle

The 2-bromo substituent in 2-bromo-6-(ethylamino)benzonitrile provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to the 2-fluoro analog (2-(ethylamino)-6-fluorobenzonitrile, CAS 119584-72-4). The carbon-bromine bond (bond dissociation energy approximately 70 kcal/mol) undergoes oxidative addition to Pd(0) catalysts substantially faster than the carbon-fluorine bond (bond dissociation energy approximately 115 kcal/mol), enabling milder reaction conditions and broader substrate scope [1]. While no direct comparative kinetic study is available for these specific compounds, class-level inference from aryl halide cross-coupling literature establishes that aryl bromides react 10² to 10⁴ times faster than aryl fluorides in Suzuki-Miyaura and Buchwald-Hartwig couplings [2].

C-Br vs C-F Reactivity
Class-level
10²–10⁴ × faster
Class-level inference on cross-coupling rate.
Based on aryl halide literature; not direct measurement.
Cross-coupling Synthetic chemistry Building block

pKa Differentiation

The predicted pKa of the ethylamino group in 2-bromo-6-(ethylamino)benzonitrile is 1.88±0.25, as calculated by ChemicalBook . This value reflects the strong electron-withdrawing effect of both the ortho-bromo substituent and the ortho-cyano group, which substantially reduces the basicity of the ethylamino nitrogen compared to unsubstituted aniline derivatives (typical pKa ≈ 4.6). The corresponding 2-amino-6-(ethylamino)benzonitrile analog, lacking the electron-withdrawing bromo group, is predicted to have a higher pKa (estimated 3.5-4.0) for the ethylamino nitrogen, resulting in different ionization profiles at physiological pH [1].

pKa Difference
Cross-study
Target pKa 1.88±0.25
Amino est. pKa ~3.7
May influence ionization state at phys. pH.
Predicted; class-level comparison.
Ionization state Solubility Drug-likeness

Density and Boiling Point Differences

2-Bromo-6-(ethylamino)benzonitrile has a predicted density of 1.5±0.1 g/cm³ and a predicted boiling point of 355.5±37.0 °C at 760 mmHg . The 2-amino analog (2-amino-6-(ethylamino)benzonitrile) is predicted to have a lower density (estimated 1.15-1.25 g/cm³) and a lower boiling point (estimated 290-310 °C) due to the absence of the heavy bromine atom. This density difference of approximately 0.3 g/cm³ is sufficient to affect liquid-liquid extraction behavior and chromatographic retention times in preparative HPLC purification [1].

Density & Boiling Point
Class-level
Density ~1.5 g/cm³, BP ~355.5°C
May alter extraction and chromatography.
Predicted; comparator estimated ~1.2 g/cm³, ~300°C.
Purification Process chemistry Scale-up

Application Scenarios for 2-Bromo-6-(ethylamino)benzonitrile


Kinase Inhibitor Scaffolds via Suzuki-Miyaura Coupling

2-Bromo-6-(ethylamino)benzonitrile serves as a privileged building block for constructing kinase inhibitor scaffolds. The ortho-bromo substituent undergoes efficient Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids, enabling rapid diversification at the 2-position while retaining the ethylamino group for additional functionalization . Compared to the 2-fluoro analog, the bromo handle provides superior reactivity (estimated 10²-10⁴ fold faster oxidative addition), allowing for milder reaction conditions and broader substrate scope. This is particularly valuable when coupling sensitive heterocycles that degrade under forcing conditions [1].

Benzylamine Derivatives for Agrochemicals

Patent literature discloses benzonitrile derivatives bearing ethylamino substitution as key intermediates in the production of benzylamine derivatives for agrochemical applications . The bromo substituent in 2-bromo-6-(ethylamino)benzonitrile enables subsequent functionalization via cross-coupling or nucleophilic aromatic substitution, providing access to structurally diverse benzylamine analogs. The compound's predicted pKa of 1.88±0.25 for the ethylamino group indicates that it remains predominantly neutral under typical reaction conditions, facilitating compatibility with a wide range of synthetic transformations .

Halogen-Enriched Fragment Library Component

The combination of a bromine atom (heavy halogen) and a nitrile group (hydrogen bond acceptor) in a compact scaffold (MW = 225.09 g/mol) makes 2-bromo-6-(ethylamino)benzonitrile a valuable component of halogen-enriched fragment libraries. The bromine atom serves dual purposes: (1) as a synthetic handle for fragment elaboration via cross-coupling, and (2) as an anomalous scatterer for X-ray crystallographic fragment screening to determine binding poses. The LogP of 2.91 positions this fragment in the optimal lipophilicity range for fragment-based screening (typically LogP 1-3), and its molecular weight remains below the rule-of-three threshold (MW < 300) for fragment libraries .

Orthogonal Functionalization in Process Chemistry

The ortho-bromo and ortho-ethylamino substituents in 2-bromo-6-(ethylamino)benzonitrile provide orthogonal reactive sites for sequential functionalization in process chemistry applications. The ethylamino group can be protected or alkylated independently of the bromo substituent, enabling modular synthetic strategies. The compound's predicted boiling point of 355.5±37.0 °C permits high-temperature reactions without significant decomposition, and its density of 1.5±0.1 g/cm³ facilitates efficient phase separation in liquid-liquid extraction during workup [1].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Bromo handle for Suzuki-Miyaura coupling
Cross-coupling reactivity relative to fluoro analog
Agrochemical benzylamine intermediates
Bromo group enabling diversification
Derivatization tolerance under neutral conditions
Halogen-enriched fragment library component
Heavy halogen + nitrile in compact scaffold
Anomalous scatter for X-ray screening, LogP in fragment range
Orthogonal functionalization in process chemistry
Independent reactivity of Br and ethylamino
Thermal stability and phase separation efficiency

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